molecular formula C20H29NO B11559734 N-(3-ethynylphenyl)dodecanamide

N-(3-ethynylphenyl)dodecanamide

Cat. No.: B11559734
M. Wt: 299.4 g/mol
InChI Key: DILWWPXINHFUTC-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanoyl chain (C12) linked to a 3-ethynylphenyl group via an amide bond.

Properties

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-ethynylphenyl)dodecanamide

InChI

InChI=1S/C20H29NO/c1-3-5-6-7-8-9-10-11-12-16-20(22)21-19-15-13-14-18(4-2)17-19/h2,13-15,17H,3,5-12,16H2,1H3,(H,21,22)

InChI Key

DILWWPXINHFUTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)dodecanamide typically involves the reaction of 3-ethynylaniline with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 3-ethynylaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add dodecanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce substituents onto the phenyl ring.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-ethynylphenyl)dodecanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)dodecanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl group can participate in covalent bonding with target proteins, while the amide group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-ethynylphenyl)dodecanamide with structurally or functionally related amides, focusing on substituent effects, biological activity, and industrial applications.

Antimicrobial Agents

  • AIA-1 (N-(piperidine-4-yl)-dodecanamide) and AIA-2 (N-(pyrrolidine-3-yl)-dodecanamide) (): These analogs feature cyclic amine substituents instead of an ethynylphenyl group. Both compounds were tested against Pseudomonas aeruginosa but showed weak antibacterial activity (MIC: 128 µg/mL for AIA-1; 64 µg/mL for AIA-2).
  • N-(3-oxododecanoyl)-D-homoserine lactone (R-C12) (): A bacterial signaling molecule, this compound’s lactone ring and oxo group enhance receptor binding, unlike the ethynylphenyl group in the target compound. This structural difference underscores how electron-withdrawing groups (e.g., ethynyl) vs. electron-donating groups (e.g., oxo) influence biological interactions .

Cosmetic Ingredients

  • Lauramide MEA (N-(2-hydroxyethyl)dodecanamide) and Lauramide MIPA (N-(2-hydroxypropyl)dodecanamide) ():
    These compounds function as antistatic agents and viscosity modifiers in cosmetics. The hydroxyethyl/propyl groups enhance water solubility, whereas the ethynylphenyl group in the target compound would likely decrease solubility, making it less suitable for cosmetic formulations .

  • Lauramidopropyl betaine ():
    This zwitterionic surfactant combines a dodecanamide chain with a quaternary ammonium group. The ethynylphenyl group’s rigidity might disrupt the micelle formation critical for surfactants, further illustrating substituent-dependent functionality .

Structural and Physicochemical Properties

  • N-(3-hydroxypropyl)dodecanamide () and N-(2-hydroxy-2-methylpropyl)dodecanamide (): These analogs have hydroxylated alkyl chains, increasing hydrogen-bonding capacity (H-bond donors: 2; acceptors: 2–3). The ethynylphenyl group lacks H-bond donors, which could reduce solubility in polar solvents and affect bioavailability .
  • N-(3-diethylaminophenyl)acetamide (): Though an acetamide (shorter chain), its diethylamino-phenyl group demonstrates how aromatic substituents can modulate electronic properties. The ethynyl group’s electron-withdrawing nature in this compound may similarly influence reactivity in synthetic pathways .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Substituent Molecular Weight (g/mol) Key Application/Activity Reference
This compound 3-ethynylphenyl ~317.5* Hypothetical: Materials science -
AIA-1 Piperidine-4-yl 312.4 Weak antimicrobial
Lauramide MEA 2-hydroxyethyl 257.4 Cosmetic antistatic agent
N-(2-aminoethyl)-dodecanamide 2-aminoethyl 256.4 Kaolinite flotation
N-(3-hydroxypropyl)dodecanamide 3-hydroxypropyl 271.4 Surfactant/Cosmetic ingredient

*Calculated based on molecular formula.

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